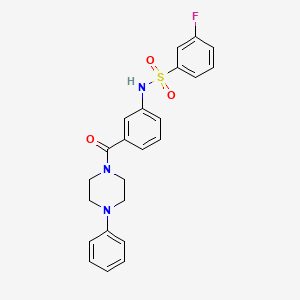
3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H22FN3O3S and its molecular weight is 439.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of 3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids .
Mode of Action
Once activated by a ligand, the nuclear receptor PPARγ binds to DNA specific PPAR response elements (PPRE) . This binding leads to the transcription of specific genes, resulting in changes at the cellular level.
Biologische Aktivität
3-Fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the piperazine moiety is significant as it is commonly associated with various pharmacological effects, including antipsychotic and antidepressant activities.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of piperazine have shown effectiveness against viruses such as HIV-1 and HSV-1. In a study involving various piperazine derivatives, certain compounds demonstrated moderate protection against CVB-2 and HSV-1, suggesting that modifications to the piperazine structure can enhance antiviral activity .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Sulfonamides have been investigated for their ability to inhibit tumor growth. For example, analogs of benzenesulfonamide have been shown to inhibit the NLRP3 inflammasome, a target in cancer therapy, with IC50 values indicating significant potency . The structural modifications in similar compounds have led to enhanced anticancer effects, warranting further exploration of this compound in cancer research.
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in disease pathways. For instance, piperazine derivatives are known to act on neurotransmitter receptors, which could influence neuropsychiatric conditions. Additionally, the sulfonamide group may play a role in enzyme inhibition, contributing to its therapeutic effects.
Study 1: Antiviral Screening
In a comprehensive screening of piperazine derivatives for antiviral activity against HIV-1 and other viruses, several compounds demonstrated significant efficacy with varying IC50 values. The study highlighted the importance of structural features in enhancing antiviral properties .
Study 2: Anticancer Evaluation
A series of sulfonamide analogs were tested for their anticancer activity against various cell lines. The results indicated that certain structural modifications led to increased cytotoxicity against cancer cells. For example, compounds with specific substitutions on the piperazine ring showed enhanced growth inhibition in MCF-7 and NCI-H460 cell lines .
Data Tables
| Activity Type | Compound | IC50 Value (µM) | Target |
|---|---|---|---|
| Antiviral | Piperazine Derivative | 49.85 | HIV-1 |
| Anticancer | Sulfonamide Analog | 0.01 | MCF-7 |
| Enzyme Inhibition | NLRP3 Inhibitor | 0.42 | NLRP3 |
Eigenschaften
IUPAC Name |
3-fluoro-N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c24-19-7-5-11-22(17-19)31(29,30)25-20-8-4-6-18(16-20)23(28)27-14-12-26(13-15-27)21-9-2-1-3-10-21/h1-11,16-17,25H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHHXBXLUZNJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














